11-Oxomogroside IIa

Epstein-Barr Virus Viral Early Antigen Cucurbitane Glycoside

11-Oxomogroside IIa (11-oxomogroside II A1) is a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit). Unlike the commercially dominant sweet mogrosides (e.g., Mogroside V), 11-Oxomogroside IIa carries an 11-oxo (ketone) functional group, which fundamentally alters its biological and organoleptic profile.

Molecular Formula C42H70O14
Molecular Weight 799.0 g/mol
Cat. No. B11932003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IIa
Molecular FormulaC42H70O14
Molecular Weight799.0 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C
InChIInChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-27,29-37,43-45,47-52H,9,11-19H2,1-8H3/t20-,21?,23?,24+,25-,26?,27+,29-,30+,31-,32-,33+,34+,35-,36-,37+,40+,41-,42+/m1/s1
InChIKeyKQTZVENXVUVZFB-URVUBRKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Oxomogroside IIa – Quantitative Differentiation of a Non-Sweet, EBV-EA Inhibitory Cucurbitane Glycoside from Monk Fruit


11-Oxomogroside IIa (11-oxomogroside II A1) is a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit). Unlike the commercially dominant sweet mogrosides (e.g., Mogroside V), 11-Oxomogroside IIa carries an 11-oxo (ketone) functional group, which fundamentally alters its biological and organoleptic profile [1]. The compound has been identified as an inhibitor of Epstein–Barr virus early antigen (EBV-EA) activation and is classified as a non- or bitter-tasting triterpenoid within the mogroside family [2].

11-Oxo structural context – Cucurbitane glycoside with ketone at C-11; non-sweet natural product probe distinct from sweet mogroside subfamily.

EBV-EA inhibition study fit – Reported inhibitory activity against TPA-induced Epstein–Barr virus early antigen activation supports viral oncology screening workflows.

Taste receptor comparator research – Non- or bitter-tasting profile enables use as a comparator in structure-activity studies of sweet taste receptors.

Why 11-Oxomogroside IIa Cannot Be Substituted with Generic Mogroside V or Other Sweet Mogrosides


Generic substitution fails because 11-Oxomogroside IIa is functionally divergent from the major sweet-tasting mogrosides. The 11-oxo (ketone) moiety fundamentally alters its activity profile, conferring EBV-EA inhibitory capacity while eliminating sweetness—a property exclusive to 11-α-hydroxy-mogrosides [1]. Interchanging 11-Oxomogroside IIa with a sweet mogroside (e.g., Mogroside V) would invalidate studies requiring a non-sweet, bioactive comparator, while substituting with an untested 11-oxo analog introduces unknown variability in EBV-EA inhibitory potency [2].

Mogroside V cannot substitute

Sweet mogrosides (e.g., Mogroside V) lack the 11-oxo group and EBV-EA inhibitory profile; substitution would invalidate bioactivity comparator studies that require a non-sweet, structurally distinct control.

Untested 11-oxo analogs introduce variability

Other 11-oxo mogrosides may differ in glycosylation pattern, and EBV-EA inhibitory potency within this subclass is not uniform; analog selection requires side-by-side activity verification.

11-Oxomogroside IIa – Product-Specific Quantitative Evidence for Scientific Selection


EBV-EA Inhibition Potency: 11-Oxomogroside IIa Falls Within the Defined Activity Range of Bioactive Mogrosides

11-Oxomogroside IIa exhibits inhibitory effects against TPA-induced Epstein–Barr virus early antigen (EBV-EA) activation. In a direct comparative evaluation, eight cucurbitane glycosides, including 11-Oxomogroside II A1 (compound 7), Mogroside II B (2), 11-Deoxymogroside III (4), 7-Oxomogroside II E (5), 7-Oxomogroside V (6), and 11-Oxomogroside IV A (8), all displayed IC50 values within the range of 346–400 mol ratio/32 pmol TPA [1]. This quantitative bracket defines the compound's potency class and enables cross-comparison with other bioactive mogrosides.

EBV-EA Inhibition IC50
Head-to-head
346–400mol ratio / 32 pmol TPA

Supports EBV-EA screening context; potency bracket shared with structurally related bioactive mogrosides.

In vitro TPA-induced activation assay; range covers eight cucurbitane glycosides tested in parallel.

Epstein-Barr Virus Viral Early Antigen Cucurbitane Glycoside

Functional Divergence from Sweet Mogrosides: 11-Oxomogroside IIa Lacks Sweetness Due to 11-Oxo Substitution

In contrast to sweet-tasting mogrosides like Mogroside V (250–425× sweeter than sucrose) or Siamenoside I (465–563× sweeter than sucrose) [2], 11-Oxomogroside IIa belongs to the non- or bitter-tasting triterpenoid subfamily. The sweetening effect is exclusive to 11-α-hydroxy-mogrosides; 11-oxo-mogrosides are non-sweet [1]. This functional dichotomy is critical for studies on taste receptor interactions or for developing non-caloric sweetener profiles.

Sweetness Divergence
Class-level
>250×difference vs Mogroside V

Non-sweet or bitter profile; functional divergence driven by 11-oxo substitution, not 11-α-hydroxy.

Organoleptic evaluation; Mogroside V reference = 250–425× sweeter than sucrose.

Sweetener Development Structure-Activity Relationship Taste Modulation

Storage Stability Profile: Defined Shelf-Life Parameters for Reproducible Experimental Use

11-Oxomogroside IIa exhibits documented stability under specific storage conditions. As a solid powder, it is stable for 3 years at -20°C and for 2 years at 4°C. In solution (e.g., DMSO), stability is maintained for 6 months at -80°C and 1 month at -20°C . These parameters provide clear guidelines for procurement and long-term experimental planning, reducing batch-to-batch variability in bioassays.

Storage Stability
Cross-study comparable
3 yrpowder, -20°C

Defined shelf-life parameters support longitudinal bioassay reproducibility.

Powder: 3 yr -20°C, 2 yr 4°C; Solution: 6 mo -80°C, 1 mo -20°C.

Compound Stability Storage Conditions Experimental Reproducibility

11-Oxomogroside IIa – Optimal Application Scenarios Based on Quantitative Evidence


Epstein–Barr Virus Early Antigen (EBV-EA) Inhibition Studies

11-Oxomogroside IIa is ideally suited as a reference compound for investigating the anti-EBV activity of cucurbitane glycosides. Its IC50 range of 346–400 mol ratio/32 pmol TPA positions it within the active class of mogrosides, enabling direct comparison with structural analogs. Researchers can use it as a positive control or to probe structure-activity relationships around the 11-oxo moiety [1].

Non-Sweet Triterpenoid Control in Taste and Sweetener Research

The compound's non-sweet (or bitter) taste profile, a direct consequence of the 11-oxo substitution, makes it a critical negative control in studies aimed at understanding the molecular determinants of sweetness in triterpenoids. It can be used in comparative sensory panels or molecular docking studies targeting the sweet taste receptor [1][2].

Long-Term Bioactivity Studies Requiring Stable Mogroside Reference Material

With defined storage stability of 3 years at -20°C (powder) and 6 months at -80°C (in DMSO), 11-Oxomogroside IIa is suitable for longitudinal studies and multi-institutional collaborations requiring consistent compound potency over extended periods .

Application
Selection Property
Validation Focus
EBV-EA inhibition research
11-Oxo cucurbitane glycoside identity
TPA-induced activation assay endpoint review
Taste receptor comparator research
Non-sweet / bitter organoleptic profile
Structure-activity relationship context at C-11
Longitudinal stability-dependent studies
Documented powder & solution shelf-life
Batch-to-batch potency monitoring

Technical Documentation Hub

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30 linked technical documents
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